Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzenecarbothioic acid moiety, a phenoxy group, and an S-(4-methylphenyl) ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester typically involves the esterification of benzenecarbothioic acid with 2-phenoxy and S-(4-methylphenyl) groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced chemical reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioic acid, S-methyl ester: This compound shares a similar benzenecarbothioic acid moiety but differs in the ester group.
Benzenecarbothioic acid: It lacks the phenoxy and S-(4-methylphenyl) groups, making it structurally simpler.
Uniqueness
Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific fields.
Properties
CAS No. |
61485-97-0 |
---|---|
Molecular Formula |
C20H16O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 2-phenoxybenzenecarbothioate |
InChI |
InChI=1S/C20H16O2S/c1-15-11-13-17(14-12-15)23-20(21)18-9-5-6-10-19(18)22-16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
RLENXUWZPXZDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.